molecular formula C56H58FeN2P2 B3068789 (alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene CAS No. 831226-39-2

(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene

Cat. No. B3068789
CAS RN: 831226-39-2
M. Wt: 876.9 g/mol
InChI Key: VWOOMMBDIPFYRX-VRRQLQECSA-N
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Description

(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene is a useful research compound. Its molecular formula is C56H58FeN2P2 and its molecular weight is 876.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Chiral ferrocenylphosphine ligands, closely related to the compound , have been used in asymmetric synthesis. For instance, these ligands have been applied in transition metal complex catalyzed asymmetric reactions, demonstrating their potential in creating enantioselective environments for chemical reactions (Hayashi et al., 1989).

  • Research has shown that ferrocenyl diphosphines with stereogenic phosphorus atoms are effective in rhodium-catalyzed asymmetric hydrogenation. This implies the potential of similar ferrocene derivatives, like the one you're interested in, in catalyzing reactions with high enantioselectivity (Maienza et al., 1999).

Electrochemical Applications

  • The electrochemistry of compounds containing bis(dialkylaminophosphino)ferrocene ligands has been studied, providing insights into their redox properties. This research is relevant for understanding the electrochemical behavior of similar compounds (Seibert et al., 2010).

Catalytic Reactions

  • Compounds with bis(phosphino)ferrocene ligands have been utilized in catalytic reactions, such as hydroamination, demonstrating their versatility in facilitating various chemical transformations (Wolfarth et al., 2020).

  • Novel P-chiral bidentate phosphine ligands have been synthesized and used in asymmetric catalysis, suggesting the potential application of similar ferrocene derivatives in catalytic processes (Nettekoven et al., 1997).

Future Directions

: Yuan, H., Wang, S., & Guo, J. (2024). Alpha-GPT 2.0: Human-in-the-Loop AI for Quantitative InvestmentarXiv preprint arXiv:2402.09746. : Yuan, H., Wang, S., & Guo, J. (2023). Alpha-GPT: Human-AI Interactive Alpha Mining for Quantitative Investment. arXiv preprint arXiv:2308.00016.

properties

InChI

InChI=1S/2C28H29NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-20,28H,1-4H3;/t2*28-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOOMMBDIPFYRX-VRRQLQECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@H](C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@H](C4=CC=CC=C4)N(C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mandyphos SL-M012-2

CAS RN

831226-39-2
Record name (R,R)-(+)-2,2'-Bis[(S)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(di(2-methylphenyl)phosphino)ferrocene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene
Reactant of Route 2
Reactant of Route 2
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene
Reactant of Route 3
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene
Reactant of Route 4
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene
Reactant of Route 5
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene
Reactant of Route 6
(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene

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